molecular formula C14H20N2O4 B11009720 3-methyl-2-nitro-N-[3-(propan-2-yloxy)propyl]benzamide

3-methyl-2-nitro-N-[3-(propan-2-yloxy)propyl]benzamide

Cat. No.: B11009720
M. Wt: 280.32 g/mol
InChI Key: IMNGZZPECLWZNE-UHFFFAOYSA-N
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Description

N-(3-ISOPROPOXYPROPYL)-3-METHYL-2-NITROBENZAMIDE is an organic compound characterized by the presence of an isopropoxypropyl group, a methyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ISOPROPOXYPROPYL)-3-METHYL-2-NITROBENZAMIDE typically involves the reaction of 3-methyl-2-nitrobenzoic acid with 3-isopropoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-ISOPROPOXYPROPYL)-3-METHYL-2-NITROBENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction: The major product would be N-(3-ISOPROPOXYPROPYL)-3-METHYL-2-AMINOBENZAMIDE.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

N-(3-ISOPROPOXYPROPYL)-3-METHYL-2-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-ISOPROPOXYPROPYL)-3-METHYL-2-NITROBENZAMIDE exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological molecules, influencing their activity. The isopropoxypropyl group may enhance the compound’s solubility and membrane permeability, facilitating its interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Isopropoxypropylamine: Shares the isopropoxypropyl group but lacks the nitrobenzamide moiety.

    N-(3-Isopropoxypropyl)-N’-(4-isopropylphenyl)thiourea: Contains a thiourea group instead of the nitrobenzamide.

Uniqueness

N-(3-ISOPROPOXYPROPYL)-3-METHYL-2-NITROBENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and amide groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

3-methyl-2-nitro-N-(3-propan-2-yloxypropyl)benzamide

InChI

InChI=1S/C14H20N2O4/c1-10(2)20-9-5-8-15-14(17)12-7-4-6-11(3)13(12)16(18)19/h4,6-7,10H,5,8-9H2,1-3H3,(H,15,17)

InChI Key

IMNGZZPECLWZNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCCCOC(C)C)[N+](=O)[O-]

Origin of Product

United States

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